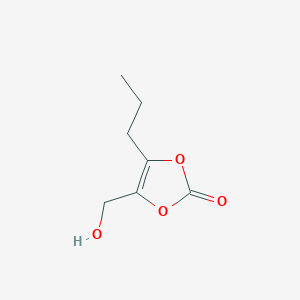
(R)-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions could target the pyrazole ring or the difluoromethyl group, potentially leading to the formation of hydrazine derivatives or fluorinated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents are often employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its difluoromethyl group can enhance metabolic stability and bioavailability, making it a valuable tool in drug discovery.
Medicine
In medicine, ®-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride could be investigated for its potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, among others.
Industry
In the industrial sector, this compound may find applications in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
Mecanismo De Acción
The mechanism of action of ®-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or ion channels, modulating their activity. The difluoromethyl group may enhance binding affinity and selectivity, contributing to the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-(Trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride
- 1-(1-(Chloromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride
- 1-(1-(Methyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, ®-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride may offer unique advantages such as improved metabolic stability, enhanced binding affinity, and specific biological activity. The presence of the difluoromethyl group can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C6H10ClF2N3 |
|---|---|
Peso molecular |
197.61 g/mol |
Nombre IUPAC |
(1R)-1-[1-(difluoromethyl)pyrazol-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-4(9)5-2-3-11(10-5)6(7)8;/h2-4,6H,9H2,1H3;1H/t4-;/m1./s1 |
Clave InChI |
FEARLRRMWTYSSH-PGMHMLKASA-N |
SMILES isomérico |
C[C@H](C1=NN(C=C1)C(F)F)N.Cl |
SMILES canónico |
CC(C1=NN(C=C1)C(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




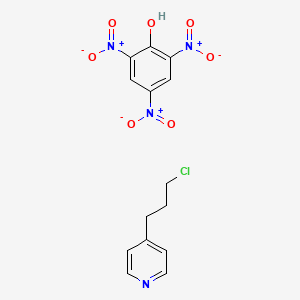
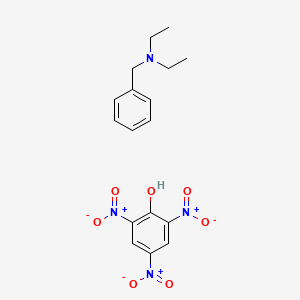
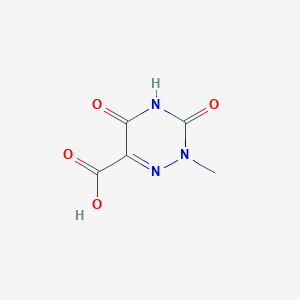
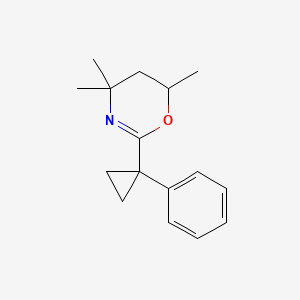
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
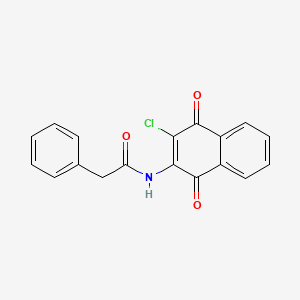
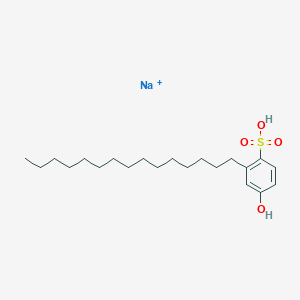
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
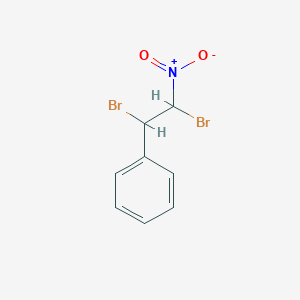
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)

